1,5-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
1,5-Dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-pyrazole-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1,5-dimethylpyrazole with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the carbonyl carbon of the carboxylic acid derivative, forming the carboxamide bond.
Another method involves the cyclization of appropriate precursors, such as β-diketones and hydrazine, followed by subsequent functionalization to introduce the carboxamide group. This method often requires specific catalysts and reaction conditions to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. These methods aim to maximize yield, minimize waste, and ensure consistent product quality. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
1,5-Dimethyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research explores its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can disrupt essential biological pathways in microorganisms or cancer cells, leading to their death or reduced proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-carboxamide: Similar structure but different substitution pattern, leading to variations in biological activity.
1,5-Dimethyl-1H-pyrazole-3-carboxamide: Another isomer with different positioning of the carboxamide group.
Pyrazole-4-carboxamide: Lacks the methyl groups, which can affect its chemical reactivity and biological properties.
Uniqueness
1,5-Dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its binding affinity to molecular targets and its overall biological activity. The presence of two methyl groups at positions 1 and 5 can enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent .
Properties
IUPAC Name |
1,5-dimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-5(6(7)10)3-8-9(4)2/h3H,1-2H3,(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSNZAFURLJYKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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